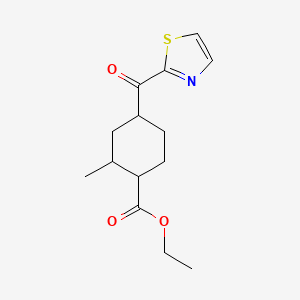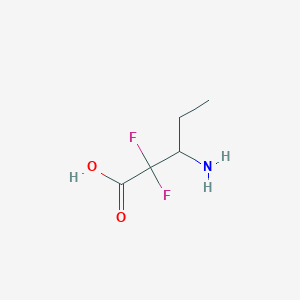
3-Amino-2,2-difluoropentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Amino-2,2-difluoropentanoic acid: is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: One common method involves the reaction of ethyl 2,2-difluoropropanoate with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity ethyl 3-amino-2,2-difluoropropanoic acid.
化学反応の分析
Types of Reactions:
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, major products can include substituted amino acids, amides, and other functionalized derivatives.
科学的研究の応用
Chemistry: 3-Amino-2,2-difluoropentanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorinated structure. Medicine: The compound is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators. Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by mimicking natural substrates and binding to active sites, thereby blocking enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their activity and leading to downstream effects in cellular pathways.
Pathways Involved: The exact pathways depend on the specific biological target but often involve key metabolic and signaling pathways.
類似化合物との比較
2,2-Difluoropropionic acid: Shares the difluorinated structure but lacks the amino group, leading to different reactivity and applications.
3-Amino-2,2-difluoropropanoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,2-difluoropropanoate: Lacks the amino group, making it less versatile in biological applications.
Uniqueness: 3-Amino-2,2-difluoropentanoic acid is unique due to the combination of the ethyl ester, amino group, and difluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H9F2NO2 |
|---|---|
分子量 |
153.13 g/mol |
IUPAC名 |
3-amino-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
InChIキー |
WCNPKOJLVGXOKV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(=O)O)(F)F)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
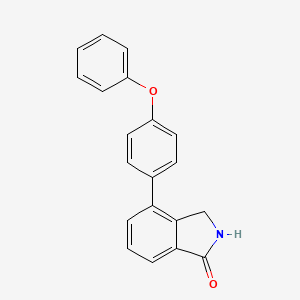
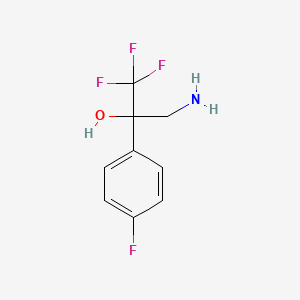
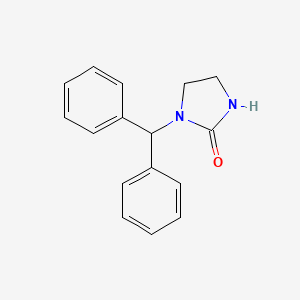
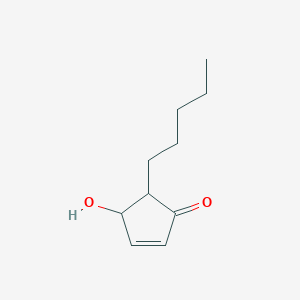
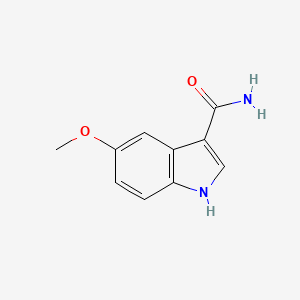
![4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline](/img/structure/B8628518.png)
![Phenol, 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-3-isoxazolyl]-](/img/structure/B8628520.png)
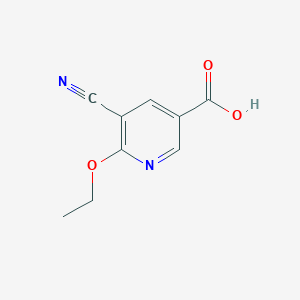
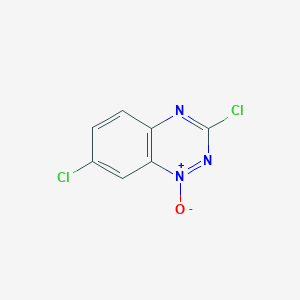
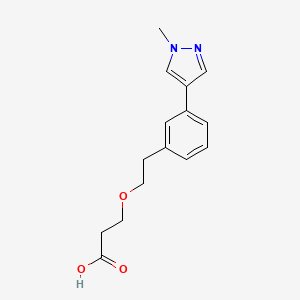
![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
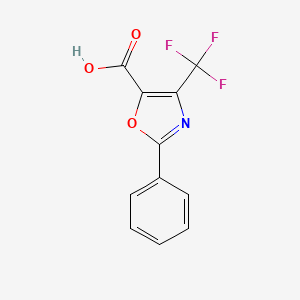
![Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-](/img/structure/B8628572.png)
